3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine
Description
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is a halogenated heterocyclic compound featuring a fused imidazole-pyridazine core with a saturated tetrahydro ring system. The bromine atom at position 3 enhances its reactivity, making it a versatile intermediate in medicinal chemistry for synthesizing kinase inhibitors, anticancer agents, and antibacterial compounds . Its synthetic routes often involve condensation reactions, reductions, and functionalization via cross-coupling or sulfonylation .
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-4-8-6-2-1-3-9-10(5)6/h4,9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMVVNLLTUUORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2NC1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287310-30-7 | |
| Record name | 3-bromo-5H,6H,7H,8H-imidazo[1,2-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine typically involves the bromination of 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Anticancer Activity:
- Sulfonamide Derivatives (4e, 4f): Exhibit IC50 values of 1–10 μM against MCF-7 (breast) and SK-MEL-28 (melanoma) cells, comparable to 5-fluorouracil. Molecular docking shows strong binding to kinases linked to cancer proliferation .
- Imidazo[1,2-a]pyrimidine Hydrazones : While structurally distinct (pyrimidine vs. pyridazine core), these derivatives show antibacterial activity, emphasizing the role of tetrahydro rings in bioavailability .
Kinase Inhibition:
- FLT3-ITD Inhibitors : Substituents at C3 (aliphatic/aromatic) enhance selectivity for FLT3 kinase, critical in leukemia .
- IKKβ Inhibitors : Optimization of C3 and C6 substituents on the imidazo[1,2-b]pyridazine scaffold improves TNFα inhibition and kinase selectivity .
Broad-Spectrum Targets:
- Thiazolidinedione and piperazine substituents enable activity against malarial kinases (e.g., Plasmodium PI4K) and Trk proteins, underscoring scaffold adaptability .
Physicochemical and Structural Comparisons
| Property | 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | 2-Phenyl-sulfonamide Derivatives | Imidazo[1,2-a]pyrimidine Hydrazones |
|---|---|---|---|
| Core Structure | Tetrahydroimidazo[1,2-b]pyridazine | Tetrahydroimidazo[1,2-b]pyridazine | Imidazo[1,2-a]pyrimidine |
| Key Functional Groups | Br at C3 | Sulfonamide at C5 | Hydrazone at C2 |
| LogP (Calculated) | ~2.3 (hydrophobic) | 3.5–4.0 | 1.8–2.5 |
| Bioactivity Highlights | Kinase inhibition, intermediate synthesis | Anticancer, kinase binding | Antibacterial, neuroprotective |
- Structural Advantage : The saturated tetrahydro ring in imidazo[1,2-b]pyridazine derivatives enhances solubility compared to fully aromatic analogues, improving drug-likeness .
Biological Activity
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a canonical SMILES representation of C1CCN2C=CN=C2C1. The compound features a fused ring system that includes both imidazole and pyridine structures, contributing to its diverse pharmacological properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. Common synthetic routes involve controlled reactions under specific temperature and pH conditions to optimize yield and purity. Reducing agents like sodium borohydride are often utilized in subsequent steps to convert intermediates into the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance:
- Case Study 1 : A study synthesized new derivatives bearing sulfonamides that were evaluated against five human cancer cell lines (A-549, Hs-683, MCF-7, SK-MEL-28, and B16-F10). Compounds 4e and 4f showed significant anticancer activity comparable to established drugs like 5-fluorouracil and etoposide, with IC50 values ranging from 1 to 10 μM against MCF-7 and SK-MEL-28 cells .
Antibacterial Activity
The compound has also demonstrated antibacterial properties:
- Mechanism of Action : It interacts with specific biological targets within bacterial cells leading to modulation of intracellular signaling pathways. This has shown promising results against pathogens such as Escherichia coli and Staphylococcus aureus .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
